molecular formula C13H15NO5S B12192678 6-{[(3-Methoxypropyl)amino]sulfonyl}chromen-2-one

6-{[(3-Methoxypropyl)amino]sulfonyl}chromen-2-one

Cat. No.: B12192678
M. Wt: 297.33 g/mol
InChI Key: XNWFOQNPDAIZOF-UHFFFAOYSA-N
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Description

6-{[(3-Methoxypropyl)amino]sulfonyl}chromen-2-one is a compound belonging to the class of coumarins, which are benzopyran-2-one derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a sulfonamide group to the coumarin structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(3-Methoxypropyl)amino]sulfonyl}chromen-2-one typically involves the reaction of 6-hydroxychromen-2-one with 3-methoxypropylamine and a sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[(3-Methoxypropyl)amino]sulfonyl}chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

6-{[(3-Methoxypropyl)amino]sulfonyl}chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 6-{[(3-Methoxypropyl)amino]sulfonyl}chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the coumarin moiety can interact with various biological pathways, modulating their function and leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
  • Benzofuran derivatives
  • Benzoxazol derivatives

Uniqueness

6-{[(3-Methoxypropyl)amino]sulfonyl}chromen-2-one is unique due to the presence of both the coumarin and sulfonamide moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality enhances its potential as a therapeutic agent and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-oxochromene-6-sulfonamide

InChI

InChI=1S/C13H15NO5S/c1-18-8-2-7-14-20(16,17)11-4-5-12-10(9-11)3-6-13(15)19-12/h3-6,9,14H,2,7-8H2,1H3

InChI Key

XNWFOQNPDAIZOF-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2

Origin of Product

United States

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